2-(Dimethylamino)pyridine-5-boronic acid hydrate
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Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 2-(Dimethylamino)pyridine-5-boronic acid involves the use of 4-(Dimethylamino)pyridine as a catalyst in reactions such as iodolactonisation of γ,δ-unsaturated carboxylic acids, which leads to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature. The catalytic mechanism and the effects of substrate structures on these reactions have been explored to optimize the synthesis process (Meng, Liu, Liu, & Wang, 2015).
Molecular Structure Analysis
The molecular structure and stability of complexes similar to 2-(Dimethylamino)pyridine-5-boronic acid hydrate, such as protonated pyridine-boronic acid dimers, have been investigated using computational tools. These studies reveal that despite repulsive Coulombic forces, such structures can achieve stability through hydrogen bonding and the influence of solvent and counterions, providing insights into the behavior of 2-(Dimethylamino)pyridine-5-boronic acid hydrate at the molecular level (Iribarren et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2-(Dimethylamino)pyridine-5-boronic acid hydrate derivatives include Suzuki cross-coupling reactions, where pyridylboronic acids react with heteroaryl halides to produce highly functionalized heteroarylpyridine derivatives. These reactions are facilitated by the unique reactivity of the boronic acid group, allowing for the formation of complex structures in moderate to high yields (Smith et al., 2008).
Scientific Research Applications
- “2-(Dimethylamino)pyridine-5-boronic acid hydrate” is a chemical compound with the molecular formula C7H11BN2O2 . It is used for research purposes and has a molecular weight of 166.0 .
- It is a solid substance that should be stored at -20° C . Its melting point is between 130-170° C and it has a predicted refractive index of ~1.55 .
- One application of pyridine-2-boronic acid, which is structurally similar to “2-(Dimethylamino)pyridine-5-boronic acid hydrate”, is as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
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2-(Methylamino)pyrimidine-5-boronic acid pinacol ester : This compound is used as a pharmaceutical intermediate . It is stable under recommended storage conditions and is incompatible with oxidizing agents and heat .
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2-(Hydroxymethyl)pyridine-5-boronic acid : This compound is widely employed as an intermediate in organic synthesis. It also acts as a laboratory reagent .
Safety And Hazards
Future Directions
Boronic acid-based linkages, such as those in 2-(Dimethylamino)pyridine-5-boronic acid hydrate, are being explored for use in vitrimers, a new class of polymers that merge the properties of thermoplastics and thermosets . These materials are being developed in response to growing environmental awareness and the need for materials that can be easily recycled .
properties
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2.H2O/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAVEKTZSDRSQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(Dimethylamino)pyridin-3-yl)boronic acid hydrate | |
CAS RN |
579525-46-5 |
Source
|
Record name | 2-(Dimethylamino)pyridine-5-boronic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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